Fmoc-S-xanthyl-L-cysteine

説明

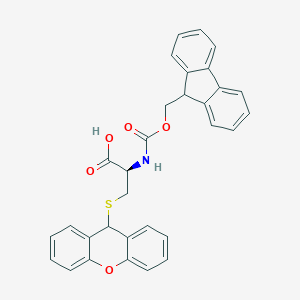

Fmoc-S-xanthyl-L-cysteine: is a derivative of the amino acid cysteine, where the cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a xanthyl group. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and versatility .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-xanthyl-L-cysteine involves the protection of the amino group of cysteine with the Fmoc group and the thiol group with the xanthyl group. The process typically starts with the reaction of cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base to form Fmoc-cysteine. The thiol group is then protected by reacting with xanthyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-S-xanthyl-L-cysteine can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfide bonds.

Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Piperidine in dimethylformamide.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected amino acids ready for further coupling reactions.

科学的研究の応用

Peptide Synthesis

Overview:

Fmoc-S-xanthyl-L-cysteine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protective group allows for selective deprotection during peptide assembly, facilitating the incorporation of cysteine residues into peptides.

Key Features:

- Stability and Solubility: The compound exhibits enhanced stability and solubility in organic solvents, which is crucial for efficient synthesis.

- Functionalization: It allows for the introduction of unique functionalities into peptides, enabling the design of bioactive compounds.

Case Study:

A study demonstrated the successful incorporation of this compound into cyclic peptides, showcasing its utility in creating complex structures with specific biological activities .

Drug Development

Overview:

In pharmaceutical research, this compound is employed to develop novel therapeutics targeting specific proteins. Its unique properties enhance the efficacy of drug candidates.

Applications:

- Targeted Therapies: The compound is instrumental in designing drugs that interact specifically with cysteine residues in proteins, which are often critical for biological functions.

- Enhancing Drug Efficacy: By incorporating this amino acid derivative, researchers can improve the pharmacological profiles of drug candidates.

Case Study:

Research has shown that peptides synthesized with this compound exhibit increased binding affinity to target proteins, thus enhancing their therapeutic potential .

Bioconjugation

Overview:

this compound facilitates bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This capability is vital for developing targeted drug delivery systems.

Applications:

- Surface Functionalization: The compound can be used to modify surfaces for improved interaction with biological molecules.

- Targeted Delivery Systems: It enables the creation of conjugates that deliver drugs specifically to diseased tissues or cells.

Case Study:

A project involving the use of this compound in bioconjugation demonstrated enhanced specificity and reduced side effects in drug delivery applications .

Diagnostics

Overview:

The compound is also utilized in developing diagnostic tools, particularly biosensors designed to detect specific biomolecules.

Applications:

- Biosensor Design: this compound aids in creating sensitive biosensors that can accurately detect biomarkers associated with various diseases.

- Improving Diagnostic Accuracy: Its application has led to advancements in medical diagnostics, allowing for more precise disease detection.

Case Study:

Research highlighted the effectiveness of biosensors utilizing this compound in detecting biomarkers for cancer, significantly improving diagnostic accuracy compared to traditional methods .

Material Science

Overview:

In material science, this compound is explored for creating functionalized surfaces that enhance material properties.

Applications:

- Functionalized Materials: The compound contributes to developing materials with tailored properties for specific applications.

- Industrial Applications: Its use extends to various industries where modified materials are required for improved performance.

Case Study:

Investigations into materials modified with this compound revealed enhanced mechanical and chemical properties, making them suitable for advanced industrial applications .

作用機序

The mechanism of action of Fmoc-S-xanthyl-L-cysteine involves the protection of the amino and thiol groups during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for coupling reactions. The xanthyl group protects the thiol group, preventing unwanted side reactions. This allows for the selective formation of disulfide bonds in the final peptide product .

類似化合物との比較

Fmoc-S-trityl-L-cysteine: Similar to Fmoc-S-xanthyl-L-cysteine but uses a trityl group for thiol protection.

Fmoc-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.

Fmoc-S-tert-butyl-L-cysteine: Uses a tert-butyl group for thiol protection.

Uniqueness: this compound is unique due to the xanthyl group’s stability and ease of removal. This makes it particularly useful in applications where selective deprotection of the thiol group is required without affecting other functional groups .

生物活性

Fmoc-S-xanthyl-L-cysteine is a synthetic derivative of the amino acid cysteine, characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a xanthyl moiety. This compound is significant in peptide synthesis and biological research due to its unique properties, which enhance the stability and reactivity of cysteine residues in peptides. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula C₃₁H₂₅N₃O₅S and a molecular weight of 553.6 g/mol . The structure includes a xanthyl group that imparts enhanced solubility and stability compared to unprotected cysteine derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its thiol group, which plays a crucial role in redox reactions and protein interactions. The presence of the Fmoc group protects the thiol from oxidation, allowing for controlled release and reactivity under specific conditions.

Antioxidant Properties

Research indicates that cysteine derivatives exhibit antioxidant properties by participating in disulfide bond formation and reducing oxidative stress within cells. The xanthyl group enhances these properties by stabilizing the thiol form, facilitating its role in cellular defense mechanisms against oxidative damage .

Enzymatic Interactions

Studies have shown that this compound can influence enzyme activity by modifying the redox state of proteins. For instance, it can act as a substrate for various enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways .

Applications in Research

This compound is widely used in peptide synthesis due to its favorable properties. It allows for the formation of stable peptide bonds while minimizing racemization during synthesis processes. The compound's unique structure also makes it suitable for applications in drug development and biochemical assays.

Case Studies

- Peptide Synthesis : In a study focusing on solid-phase peptide synthesis (SPPS), this compound was incorporated into peptides to enhance yield and purity. The use of this derivative resulted in lower racemization rates compared to traditional cysteine protecting groups .

- Cellular Studies : A multi-omics approach was employed to assess the impact of this compound on CHO (Chinese Hamster Ovary) cells. The findings indicated that supplementation with this compound led to increased intracellular glutathione levels, suggesting enhanced antioxidant capacity and improved cell viability during prolonged culture conditions .

Comparative Analysis of Cysteine Derivatives

The following table summarizes key properties and applications of various cysteine derivatives, including this compound:

| Compound | Molecular Formula | Stability | Racemization Rate | Applications |

|---|---|---|---|---|

| This compound | C₃₁H₂₅N₃O₅S | High | Low | Peptide synthesis, antioxidant studies |

| S-Trt-Cysteine | C₃₁H₃₇N₃O₅S | Medium | Moderate | Peptide synthesis |

| S-Dpm-Cysteine | C₃₂H₃₉N₃O₅S | Medium | High | Limited applications |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSQGWFHHHZCOH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442304 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186829-25-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。